Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate
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Overview
Description
- It consists of a furan ring (a five-membered aromatic ring) with a methyl group (CH3) and a bromomethyl group (CH2Br) attached at specific positions.
- The compound’s systematic name indicates its structure: a methyl ester of 5-(bromomethyl)-2-methylfuran-3-carboxylic acid.
- It is used in various applications due to its unique structure and reactivity.
Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate: is an organic compound with the chemical formula CHBrO.
Preparation Methods
- One synthetic route involves the reaction of 2-methylfuran with formaldehyde (methanal) in the presence of zinc bromide (ZnBr2).
- The reaction proceeds via the formation of the bromomethyl intermediate, which then reacts with methanol to yield the methyl ester.
- Industrial production methods may vary, but this general approach is commonly used.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the methyl group or the bromomethyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, alcohols) to modify the compound.
Common Reagents and Conditions: Reactions typically involve Lewis acids (such as ZnBr), nucleophiles, and solvents (e.g., methanol, chloroform).
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the reactivity of furan derivatives and explore their biological activities.
Medicine: Investigations into potential drug candidates often involve similar heterocyclic compounds.
Industry: It may find applications in the development of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug discovery, researchers investigate its interactions with biological targets (e.g., enzymes, receptors) and relevant pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other furan derivatives, such as methyl furan carboxylates or bromomethyl-substituted furans.
Uniqueness: The combination of a methyl ester, bromomethyl group, and furan ring makes this compound distinctive.
List of Similar Compounds: Some related compounds include methyl 2-(bromomethyl)acrylate and methyl 5-bromo-2-(bromomethyl)benzoate.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge
Properties
Molecular Formula |
C8H9BrO3 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3 |
InChI Key |
SUVOKVQJZAZVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CBr)C(=O)OC |
Origin of Product |
United States |
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